Melittoside

Antioxidant Iridoid Free Radical Scavenging

Researchers requiring a reproducible chemotaxonomic marker or a calibrated antioxidant benchmark often face supply inconsistencies that invalidate cross-study comparisons. Melittoside resolves this with defined, quantifiable differentiation. • Chemotaxonomic specificity: Distinguishes Scrophulariaceae and Lamiaceae species via 8-epi-iridodial pathway origin, enabling unambiguous botanical authentication by NMR/LC-MS. • Quantitative benchmarking: Provides defined TEAC antioxidant range (0.97-1.44 mM) and AChE selectivity (24.6% vs. 12.8% BChE at 250 µg/mL). Ships ambient; desiccate at -20°C.

Molecular Formula C21H32O15
Molecular Weight 524.5 g/mol
CAS No. 19467-03-9
Cat. No. B1139392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelittoside
CAS19467-03-9
Molecular FormulaC21H32O15
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1
InChIKeyLZKBAGSBRBMVBE-GVKBFFPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melittoside: Product Evidence & Rationale


Melittoside is a di-glycosidic iridoid characterized by a cyclopenta[c]pyran skeleton linked to two β-D-glucopyranosyl moieties, with a molecular formula of C21H32O15 and a molecular weight of 524.47 g/mol [1]. It is a natural constituent isolated from multiple genera within the Lamiaceae and Scrophulariaceae families, including Sideritis, Stachys, and Sutera, and is recognized as a chemotaxonomic marker in certain plant tribes [2].

Melittoside Generic Substitution Risks


Melittoside and its closest structural analogs, such as monomelittoside, share a core iridoid scaffold but differ critically in the degree and position of glycosylation. Melittoside possesses two glucosyl units (5-O-β-D-glucopyranosyl and 1-O-β-D-glucopyranosyl), whereas monomelittoside has only one [1]. This structural divergence directly impacts enzyme inhibitory potency, as demonstrated by head-to-head comparisons in tyrosinase inhibition assays, and alters the compound's behavior in analytical fingerprinting methods like NMR and LC-MS [2]. Substituting melittoside with a structurally similar iridoid without these specific glycosylation features compromises the quantitative reproducibility of assays and the validity of chemotaxonomic or metabolomic studies.

Melittoside Quantitative Evidence vs. Analogs


TEAC Antioxidant Activity vs. Quercetin

In a TEAC assay using the reference antioxidant quercetin, melittoside demonstrated a Trolox equivalent antioxidant capacity within the moderate range of 0.97–1.44 mM, compared to quercetin's value of 1.86 mM [1]. This places melittoside's in vitro free radical scavenging activity at approximately 52-77% of the reference standard.

Antioxidant Iridoid Free Radical Scavenging

Differential Potency: LNCaP vs. PC-3 Cells

Melittoside exhibited differential inhibitory potency against two human prostate cancer cell lines, with an IC50 of 4.0 µmol/L for androgen-sensitive LNCaP cells and an IC50 of 16.7 µmol/L for androgen-independent PC-3 cells . This 4.2-fold difference in potency between the two cell lines indicates cell-type-specific activity.

Cancer Prostate Cytotoxicity

AChE/BChE Inhibition Selectivity

At a concentration of 250 µg/mL in a cell-free assay, melittoside inhibited acetylcholinesterase (AChE) activity by 24.6% and butyrylcholinesterase (BChE) activity by 12.8% [1]. This represents a 1.9-fold greater inhibition of AChE compared to BChE.

Enzyme Inhibition Neurodegeneration Cholinesterase

Tyrosinase Potency vs. Monomelittoside

In a direct head-to-head comparison, melittoside inhibited tyrosinase with an IC50 of 0.31 mM, while its monoglycosylated analog monomelittoside exhibited a slightly lower potency with an IC50 of 0.33 mM [1]. Melittoside is approximately 6% more potent in this assay, suggesting that the additional glucose moiety may contribute marginally to enzyme inhibition.

Enzyme Inhibition Tyrosinase Iridoid

8-epi-Iridodial Chemotaxonomic Marker

Melittoside, alongside aucubin and acetylharpagide, was identified as an iridoid glucoside derived from the 8-epi-iridodial (and 8-epideoxyloganic acid) biosynthetic pathway in Sutera species and other members of the Scrophulariaceae tribe Limoselleae [1]. This specific biosynthetic origin differentiates it from secoiridoid glucosides (compounds 12-14) found in the same genera, which derive from a fundamentally different iridodial pathway.

Chemotaxonomy Metabolomics Plant Identification

Melittoside Validated Applications


Antioxidant Reference for Iridoid Research

Melittoside can serve as a calibrated antioxidant reference compound in in vitro TEAC assays, where it provides a defined moderate activity range (0.97–1.44 mM) relative to the standard quercetin (1.86 mM) [1]. This known activity profile allows it to function as an internal benchmark when evaluating the antioxidant potential of novel iridoid isolates or plant extracts, ensuring cross-study comparability.

Prostate Cancer Cell Line Screening

The distinct IC50 values of 4.0 µmol/L for LNCaP cells and 16.7 µmol/L for PC-3 cells [1] position melittoside as a tool compound for probing androgen receptor-dependent versus independent pathways in prostate cancer. It can be used as a reference to benchmark the differential sensitivity of new compounds in these two cell lines.

AChE-Targeted Inhibition Studies

With 24.6% AChE inhibition at 250 µg/mL compared to 12.8% for BChE [1], melittoside is appropriate for assays where preferential AChE inhibition is desired. This selectivity, while moderate, provides a useful baseline for structure-activity relationship studies aimed at optimizing AChE-selective iridoid derivatives.

Tyrosinase Inhibitor Benchmarking & SAR

The IC50 of 0.31 mM for tyrosinase inhibition [1] provides a quantitative benchmark for comparing the potency of melittoside against its monoglycosylated analog monomelittoside (0.33 mM). This small but measurable difference can be exploited in studies that seek to understand the impact of additional glycosylation on enzyme inhibition.

Chemotaxonomic Fingerprinting

Due to its derivation from the 8-epi-iridodial pathway [1], melittoside acts as a diagnostic marker for distinguishing species and tribes within the Scrophulariaceae and Lamiaceae families. Its presence in NMR and LC-MS fingerprints can authenticate botanical materials and verify the chemotaxonomic identity of plant samples used in research or industrial extraction.

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